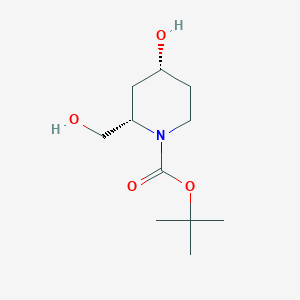
ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate is a chemical compound that belongs to the class of imidazoles . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .Physical And Chemical Properties Analysis
1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
Imidazole is better known due to its broad range of chemical and biological properties . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This present review summarized some pharmacological activities and various kinds of synthetic routes for imidazole and their derived products .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate involves the reaction of 1-methylimidazole with ethyl chloroformate to form ethyl 1-methylimidazole-4-carboxylate, which is then reacted with iodine and potassium carbonate to form ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate.", "Starting Materials": [ "1-methylimidazole", "ethyl chloroformate", "iodine", "potassium carbonate" ], "Reaction": [ "Step 1: React 1-methylimidazole with ethyl chloroformate in the presence of a base such as triethylamine to form ethyl 1-methylimidazole-4-carboxylate.", "Step 2: Dissolve ethyl 1-methylimidazole-4-carboxylate in a mixture of acetonitrile and water and add iodine and potassium carbonate. Stir the mixture at room temperature for several hours until the reaction is complete.", "Step 3: Isolate the product by filtration and wash with water and ethanol. Recrystallize the product from ethanol to obtain pure ethyl 4-iodo-1-methyl-1H-imidazole-5-carboxylate." ] } | |
CAS RN |
773138-43-5 |
Molecular Formula |
C7H9IN2O2 |
Molecular Weight |
280.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



